molecular formula C6H13NO4S B13564261 Methyl (S)-2-amino-4-(methylsulfonyl)butanoate

Methyl (S)-2-amino-4-(methylsulfonyl)butanoate

Cat. No.: B13564261
M. Wt: 195.24 g/mol
InChI Key: OSFMMISXYHORSN-YFKPBYRVSA-N
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Description

Methyl (2S)-2-amino-4-methanesulfonylbutanoate is an organic compound with a unique structure that includes an amino group, a methanesulfonyl group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-4-methanesulfonylbutanoate typically involves the reaction of (2S)-2-amino-4-methanesulfonylbutanoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of methyl (2S)-2-amino-4-methanesulfonylbutanoate may involve large-scale esterification processes. These processes often use continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-4-methanesulfonylbutanoate undergoes various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or primary amines are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl (2S)-2-amino-4-methanesulfonylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in enzyme inhibition and as a substrate in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-4-methanesulfonylbutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methanesulfonyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl methanesulfonate: An alkylating agent used in cancer treatment.

    Dimethyl sulfoxide: A polar aprotic solvent with various applications in chemistry and medicine.

Uniqueness

Methyl (2S)-2-amino-4-methanesulfonylbutanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike methyl methanesulfonate, which is primarily an alkylating agent, methyl (2S)-2-amino-4-methanesulfonylbutanoate has broader applications due to its amino and ester functionalities. Compared to dimethyl sulfoxide, it offers different reactivity and potential therapeutic uses.

Properties

Molecular Formula

C6H13NO4S

Molecular Weight

195.24 g/mol

IUPAC Name

methyl (2S)-2-amino-4-methylsulfonylbutanoate

InChI

InChI=1S/C6H13NO4S/c1-11-6(8)5(7)3-4-12(2,9)10/h5H,3-4,7H2,1-2H3/t5-/m0/s1

InChI Key

OSFMMISXYHORSN-YFKPBYRVSA-N

Isomeric SMILES

COC(=O)[C@H](CCS(=O)(=O)C)N

Canonical SMILES

COC(=O)C(CCS(=O)(=O)C)N

Origin of Product

United States

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